2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(pyridin-2-yl)acetamide
Description
2-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(pyridin-2-yl)acetamide is a heterocyclic compound featuring a fused pyrrolo[3,4-c]pyridine core with two ketone groups (1,3-dioxo) and an acetamide bridge linked to a pyridin-2-yl substituent (Figure 1).
Properties
IUPAC Name |
2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c19-12(17-11-3-1-2-5-16-11)8-18-13(20)9-4-6-15-7-10(9)14(18)21/h1-7H,8H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYFPBMNNUZYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CN2C(=O)C3=C(C2=O)C=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of pyridine derivatives with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(pyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological profile of pyrrolo[3,4-c]pyridine derivatives is highly dependent on substituents. Key analogs include:
Key Observations :
Physicochemical Properties
- Molecular Weight : Most analogs fall within 300–400 Da, adhering to Lipinski’s rule for drug-likeness.
Biological Activity
The compound 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(pyridin-2-yl)acetamide is a member of the pyrrolo[3,4-c]pyridine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a pyrrolo[3,4-c]pyridine moiety. The presence of the 1,3-dioxo group contributes to its reactivity and potential biological interactions. The compound is classified under CAS number 1212191-11-1 .
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| CAS Number | 1212191-11-1 |
| Molar Mass | 246.22 g/mol |
| Functional Groups | Dioxo, Acetamide |
Antimicrobial Properties
Research has shown that derivatives of pyrrolo[3,4-c]pyridine exhibit significant antimicrobial activity. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including mycobacteria. The mechanism often involves inhibition of critical metabolic pathways in bacteria.
Anticancer Activity
Pyrrolo[3,4-c]pyridine derivatives have been investigated for their anticancer properties. A study showed that certain derivatives exhibited moderate cytotoxicity against ovarian cancer cells while maintaining low toxicity towards non-cancerous cells. This selectivity is crucial for developing targeted cancer therapies.
Analgesic and Sedative Effects
Several studies have highlighted the analgesic and sedative properties of pyrrolo[3,4-c]pyridine derivatives. These compounds interact with neurotransmitter systems in the brain, providing potential therapeutic avenues for pain management and anxiety disorders.
The biological effects of This compound are primarily attributed to its ability to modulate enzyme activities and receptor interactions:
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : They can also interact with neurotransmitter receptors, influencing signaling pathways related to pain and mood regulation.
Study 1: Antimycobacterial Activity
A notable study assessed the antimycobacterial activity of pyrrolo[3,4-c]pyridine derivatives. The results indicated that specific compounds inhibited the growth of Mycobacterium tuberculosis at low concentrations (MIC < 0.15 µM), suggesting potential use in treating tuberculosis infections .
Study 2: Anticancer Efficacy
In another investigation focusing on cytotoxicity against cancer cell lines, a derivative exhibited selective toxicity towards ovarian cancer cells while sparing healthy cardiac cells. This selectivity indicates a promising therapeutic profile for further development .
Q & A
Q. What are the optimal synthetic routes for 2-(1,3-dioxo...acetamide, and how can reaction conditions be controlled to improve yield?
The synthesis of this compound can be optimized using multi-step protocols involving acylation and cyclization. Key steps include:
- Amide coupling : Reacting pyrrolo[3,4-c]pyridine-1,3-dione derivatives with pyridin-2-ylamine using coupling agents like EDCI/HOBT in dimethyl sulfoxide (DMSO) or acetonitrile .
- Temperature control : Maintaining reactions at 50–70°C to prevent side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Use of palladium catalysts for cross-coupling reactions to introduce substituents .
Yield improvements require monitoring via TLC/HPLC and iterative adjustment of stoichiometry .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
Critical techniques include:
- NMR spectroscopy : H and C NMR to verify proton environments and carbon frameworks .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm .
- X-ray crystallography : Resolve conformational details if single crystals are obtainable (e.g., via slow evaporation in DMSO/water) .
Q. How can researchers determine the solubility and stability of this compound under various experimental conditions?
- Solubility profiling : Test in solvents (e.g., DMSO, PBS, ethanol) via gravimetric or UV-vis methods .
- Stability assays : Incubate at 25°C/37°C under varying pH (2–9) and monitor degradation via HPLC over 72 hours .
- Lyophilization : For long-term storage, lyophilize in inert atmospheres to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking or DFT) predict the biological interactions of this compound?
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases, HDACs) based on pyrrolopyridine’s planar structure .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- MD simulations : Assess conformational stability in lipid bilayers or protein binding pockets over 100-ns trajectories .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo bioactivity data for this compound?
- Orthogonal assays : Validate in vitro hits with SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiles .
- Metabolite profiling : Use LC-MS to identify in vivo degradation products that may alter activity .
- Structural analogs : Compare with halogenated derivatives (e.g., 4-Cl or 4-F substituents) to isolate pharmacophore contributions .
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) among pyrrolo[3,4-c]pyridine derivatives?
- Systematic substitution : Synthesize analogs with varying substituents (e.g., halogens, methyl groups) at the 1,3-dioxo or pyridyl positions .
- Bioassay correlation : Test analogs against cancer cell lines (e.g., MCF-7, HepG2) and correlate IC values with electronic/hydrophobic parameters (see Table 1) .
Q. Table 1: Example SAR for Pyrrolo[3,4-c]pyridine Derivatives
| Substituent (R) | LogP | IC (μM) | Target Affinity |
|---|---|---|---|
| -H | 1.2 | 25.3 | Moderate |
| -Cl | 2.1 | 8.7 | High |
| -OCH | 0.9 | 32.1 | Low |
Q. How can researchers design experiments to investigate potential off-target effects or polypharmacology?
- Kinase profiling : Use broad-panel kinase assays (e.g., Eurofins DiscoverX) to identify off-target inhibition .
- Proteomic pull-down : Couple the compound to sepharose beads for affinity purification of binding proteins from cell lysates .
- Transcriptomics : RNA-seq to assess gene expression changes in treated vs. untreated cells .
Q. What advanced spectroscopic or crystallographic techniques can elucidate the compound’s conformational dynamics in solution?
- Variable-temperature NMR : Study rotational barriers of amide bonds in DMSO-d across 25–80°C .
- SC-XRD (Single-crystal X-ray diffraction) : Resolve π-π stacking interactions between pyrrolopyridine and pyridyl moieties .
- 2D NOESY : Identify through-space proton correlations to confirm intramolecular hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
